N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide typically involves multiple steps. One common method includes the condensation of 3-(benzo[d][1,3]dioxol-5-yl)aniline with an appropriate acylating agent under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For instance, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Another compound with a benzo[d][1,3]dioxole structure, used in various chemical and biological studies.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide is unique due to its specific combination of the benzo[d][1,3]dioxole and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C19H16N2O4 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]acetamide |
InChI |
InChI=1S/C19H16N2O4/c1-11(22)20-19-17(12-7-8-15-16(9-12)25-10-24-15)18(23)13-5-3-4-6-14(13)21(19)2/h3-9H,10H2,1-2H3,(H,20,22) |
InChI Key |
GAMUHVNGORHAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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